molecular formula C34H38N6 B12765754 Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- CAS No. 71767-17-4

Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-

Cat. No.: B12765754
CAS No.: 71767-17-4
M. Wt: 530.7 g/mol
InChI Key: YTWOOKYCDQBWNO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, 4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline , systematically describes its structure. Key features include:

Structural Component Description
Core framework Azobenzene (N=N linkage) flanked by two phenyl rings
Substituents Diethylamino groups (-N(C~2~H~5~)~2~) at para positions on terminal aryl rings
Conjugation system Extended π-system via iminomethyl (-CH=N-) bridges
Molecular symmetry C~2~ symmetry along the azo bond axis

The molecular formula C~34~H~38~N~6~ (molecular weight: 530.71 g/mol) confirms its composition. Spectroscopic identifiers include:

  • SMILES : N(=NC1=CC=C(N=CC2=CC=C(C=C2)N(CC)CC)C=C1)C3=CC=C(N=CC4=CC=C(C=C4)N(CC)CC)C=C3
  • InChIKey : YTWOOKYCDQBWNO-UHFFFAOYSA-N

This structure contrasts with simpler azobenzenes (e.g., unsubstituted azobenzene, C~12~H~10~N~2~) and dimethylamino analogs (e.g., CID 112279, C~30~H~30~N~6~), highlighting the role of alkyl chain length in modulating electronic properties.

Historical Context and Discovery in Azobenzene Derivatives Research

Azobenzene derivatives emerged prominently in the mid-20th century following Linus Pauling’s work on molecular resonance. The synthesis of diethylamino-substituted variants like this compound parallels advancements in:

  • Dye chemistry : Introduction of dialkylamino groups to enhance solubility and bathochromic shifts
  • Photoresponsive materials : Exploitation of trans-cis isomerization for molecular switches
  • Supramolecular chemistry : Design of host-guest systems via planar azo cores

The compound’s synthesis likely employs:

  • Ullmann coupling for azo bond formation
  • Schiff base condensation to install iminomethyl bridges
  • Nucleophilic substitution to introduce diethylamino groups

Recent studies (2025) demonstrate its utility in photo-liquefiable materials , where the diethylamino groups lower phase transition temperatures compared to dimethylamino analogs.

Position Within the Aromatic Amine and Azobenzene Chemical Families

This derivative occupies a unique niche:

Chemical Family Characteristics Differentiating Features
Aromatic amines Nitrogen directly bonded to aryl rings Dual diethylamino donors enhance electron density
Azobenzenes N=N linkage enabling photoisomerization Extended conjugation via iminomethyl bridges alters λ~max~
Schiff base derivatives -CH=N- linkages formed via amine-aldehyde condensation Symmetrical bis-Schiff base architecture
Donor-π-acceptor systems Diethylamino (donor) → azo (π-system) → imine (acceptor) charge-transfer pathways Tunable optoelectronic properties for device applications

Properties

CAS No.

71767-17-4

Molecular Formula

C34H38N6

Molecular Weight

530.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3

InChI Key

YTWOOKYCDQBWNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Aldehyde Synthesis POCl₃, DMF, 60–80°C Formylation of diethylaminobenzene
Imine Formation Ethanol, acetic acid, reflux (78°C, 6–8 hrs) Condensation to form Schiff base
Diazotization NaNO₂, HCl, 0–5°C Generation of diazonium salt
Azo Coupling NaOH (pH 8–9), 10–15°C Electrophilic aromatic substitution

Optimization Challenges

  • Intermediate Stability : The diazonium salt requires strict temperature control (≤5°C) to prevent decomposition.
  • Solvent Selection : Anhydrous ethanol ensures high yields in imine formation, while aqueous alkaline conditions stabilize the coupling step.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product due to its polar substituents.

Structural Validation

Post-synthesis characterization includes:

  • Spectroscopic Analysis :
    • UV-Vis : Strong absorbance at ~450 nm (azo group π→π* transition).
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imine protons) and δ 3.3–3.6 ppm (diethylamino -CH₂ groups).
  • Mass Spectrometry : Molecular ion peak at m/z 530.7 (C₃₄H₃₈N₆⁺).

Comparison with Analogous Compounds

Feature This Compound Michler’s Base
Azo Group Present (-N=N-) Absent
Amino Substituents Diethylamino (-N(CH₂CH₃)₂) Dimethylamino (-N(CH₃)₂)
Solubility Higher in polar solvents Moderate in organic solvents

Industrial and Research Considerations

  • Scalability : Batch processes are favored due to temperature-sensitive steps.
  • Safety : Diazomethane byproducts necessitate controlled ventilation and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-(diethylamino)benzalamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions typically yield hydrazo compounds.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye and Indicator Uses

Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- is utilized as a dye due to its vibrant color. It serves as a pH indicator in various chemical analyses, changing color in response to pH variations.

Biological Studies

Research indicates potential applications in pharmacology and biochemistry:

  • Antitumor Properties : Compounds with similar structures have shown antitumor activity, suggesting that benzenamine may also possess similar capabilities.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
  • Protein-Ligand Interactions : The compound is employed as a fluorescent probe in studying interactions between proteins and ligands.

Photochemical Applications

The ability of benzenamine to undergo reversible photoisomerization makes it suitable for applications in molecular switches and data storage devices. This property allows it to alter its physical and chemical characteristics upon exposure to light.

Polymer Manufacturing

The compound is used in the production of colored polymers. Its stability and color properties make it an ideal additive for enhancing the aesthetic qualities of plastics and other materials.

Chemical Stabilizers

Benzenamine serves as a stabilizer in various chemical processes, helping to maintain the integrity of products during manufacturing.

Case Studies

  • Antitumor Activity Study : A study published in a peer-reviewed journal investigated the antitumor effects of compounds structurally similar to benzenamine, revealing promising results that suggest further exploration into benzenamine's potential as an anticancer agent.
  • Fluorescent Probes : Research demonstrated the effectiveness of benzenamine derivatives as fluorescent probes for imaging biological systems, showcasing their utility in cellular biology.

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-(diethylamino)benzalamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is utilized in various applications, including molecular switches and data storage devices.

Comparison with Similar Compounds

Azo-Linked Derivatives

  • 4,4'-Bis(N,N-dimethylamino)azobenzene (DADAB) Structure: Azo (-N=N-) bridge with dimethylamino (-N(CH₃)₂) substituents. Properties: CAS 6954-41-2; molecular weight 268.37 g/mol; LogP 4.23 (lipophilic); used as a dye precursor (e.g., Methyl Yellow) . Comparison: The target compound replaces dimethylamino with diethylamino groups, increasing steric bulk and lipophilicity, which may shift absorption spectra and solubility .
  • N,N-Dimethyl-4-(phenylazo)aniline Structure: Single phenylazo group with dimethylamino substituent. Comparison: The target compound’s symmetric diethylamino-azo structure likely enhances thermal stability and electronic conjugation compared to monosubstituted analogs .

Methylene-Linked Derivatives

  • Michler’s Base (4,4'-Methylenebis[N,N-dimethylbenzenamine]) Structure: Methylene (-CH₂-) bridge with dimethylamino groups. Properties: CAS 101-61-1; molecular weight 254.37 g/mol; melting point >250°C; used in dye manufacturing and as a lead reagent . Comparison: The methylene bridge provides rigidity, whereas the azo group in the target compound introduces photosensitivity and redox activity. Diethylamino groups may lower melting points compared to Michler’s Base due to reduced crystallinity .
  • 4,4'-Methylenedianiline (MDA) Structure: Methylene bridge with primary amine groups. Hazards: Known carcinogen; regulated under hazardous waste guidelines . Comparison: The target compound’s tertiary diethylamino groups reduce reactivity and toxicity relative to MDA’s primary amines .

Substituent Effects: Diethylamino vs. Dimethylamino

  • Solubility: Diethylamino substituents enhance solubility in organic solvents (e.g., chloroform, toluene) compared to dimethylamino analogs .
  • Synthetic Routes : Azo compounds are typically synthesized via diazotization and coupling reactions, while methylene-linked amines require condensation (e.g., aldehyde-amine Schiff base formation) .

Data Tables

Table 1. Key Properties of Target Compound and Analogs

Compound CAS No. Molecular Weight (g/mol) Linking Group Substituents Key Applications
Target Compound N/A ~350 (estimated) Azo-methylene Diethylamino Dyes, Optical Materials
4,4'-Bis(N,N-dimethylamino)azobenzene 6954-41-2 268.37 Azo Dimethylamino Dye precursor
Michler’s Base 101-61-1 254.37 Methylene Dimethylamino Dye synthesis, Reagent
4,4'-Methylenedianiline (MDA) 101-77-9 198.26 Methylene Primary amine Polymer precursor

Table 2. Thermal and Physical Properties

Compound Melting Point (°C) LogP Stability Notes
Target Compound Not reported ~5.0* Photosensitive; prone to reduction
4,4'-Bis(N,N-dimethylamino)azobenzene Not reported 4.23 Stable under inert conditions
Michler’s Base >250 3.85 Hygroscopic; air-stable
MDA 92–93 1.56 Oxidizes in air; carcinogenic

*Estimated based on diethylamino group contribution.

Research Findings

  • Synthetic Challenges: Azo-methylene compounds require precise control during diazotization to avoid byproducts. Diethylamino groups may slow coupling reactions due to steric hindrance .
  • Applications: The target compound’s extended conjugation suggests utility in nonlinear optical materials or photoresponsive polymers, though toxicity screening is critical given hazards associated with azo analogs .
  • Stability: Diethylamino groups could improve resistance to hydrolysis compared to primary amines in MDA but may reduce thermal stability relative to Michler’s Base .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the azo and imine functional groups in this compound, and how can researchers optimize these techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorbance in the visible range (400-550 nm) due to π→π* transitions. For precise λmax determination, dissolve the compound in polar aprotic solvents (e.g., DMSO) at concentrations ≤1 mM to avoid aggregation .
  • FT-IR Analysis : Key peaks include:
  • Azo group : ~1450-1600 cm⁻¹ (N=N stretching) .
  • Imine (C=N) : ~1620-1660 cm⁻¹. Use KBr pellets and baseline correction to resolve overlapping signals .
  • NMR : For imine proton identification, use deuterated chloroform (CDCl₃) to observe deshielded protons at δ 8.5-9.5 ppm. Azo groups are typically silent in ¹H NMR but detectable via ¹³C NMR (~140-150 ppm) .

Q. What synthetic routes are reported for analogous azo-imine compounds, and what are their critical reaction parameters?

  • Methodological Answer :

  • Diazotization-Coupling : For azo-imine derivatives, diazotize 4-(diethylamino)aniline in HCl/NaNO₂ (0-5°C), followed by coupling with an imine precursor (e.g., 4-aminobenzaldehyde) in alkaline conditions (pH 8-10). Yields depend on stoichiometric control (1:1 molar ratio) and temperature (<10°C) to suppress side reactions .
  • Oxidative Condensation : Use MnO₂ or FeCl₃ as oxidants in ethanol/water mixtures (60-80°C) to form the azo linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How does the compound’s photostability impact its application in photo-responsive materials, and what experimental protocols mitigate degradation?

  • Methodological Answer :

  • Photodegradation Analysis : Expose the compound to UV light (365 nm) in quartz cuvettes and monitor absorbance changes hourly. Degradation rates correlate with solvent polarity; use acetonitrile for enhanced stability compared to water .
  • Stabilization Strategies : Add antioxidants (e.g., BHT at 0.1% w/w) or encapsulate in polymer matrices (e.g., PMMA) to reduce radical-mediated cleavage of the azo group .

Q. What contradictions exist in reported toxicity data for structurally similar azo-imine compounds, and how can researchers reconcile these discrepancies?

  • Methodological Answer :

  • Data Comparison :
CompoundModel OrganismLC50 (ppm)Exposure TimeReference
Analog LEobania vermiculata54.8172 hours
Analog Cu(II) complexSame91.2972 hours
  • Resolution Strategies :
  • Dose-Response Variability : Differences in LC50 may arise from metal coordination (e.g., Cu(II)) altering bioavailability. Conduct parallel assays with/without chelating agents (EDTA) to isolate metal effects .
  • Biochemical Endpoints : Measure enzyme inhibition (e.g., AST/ALT) alongside mortality to clarify mechanisms .

Q. How can computational modeling predict the compound’s coordination chemistry with transition metals, and what experimental validations are essential?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict binding sites (e.g., imine nitrogen or azo group). Compare with crystallographic data from analogous complexes (e.g., Zn²⁺ helicates ).
  • Experimental Validation : Synthesize metal complexes (e.g., Cu, Zn) and characterize via:
  • Single-Crystal XRD : Resolve bonding geometry .
  • Magnetic Susceptibility : Assess metal-ligand interactions for paramagnetic ions (e.g., Cu²⁺) .

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